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Abstract
Anagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type

2 diabetes mellitus. This technical guide provides a comprehensive overview of the

pharmacokinetics and metabolism of anagliptin hydrochloride in humans. The information

presented is compiled from published clinical studies and is intended to serve as a resource for

researchers, scientists, and professionals involved in drug development. This document details

the absorption, distribution, metabolism, and excretion (ADME) properties of anagliptin,

including quantitative pharmacokinetic parameters, metabolic pathways, and experimental

methodologies.

Pharmacokinetics
Anagliptin is rapidly absorbed following oral administration, with a significant portion of the drug

being absorbed from the gastrointestinal tract.[1][2] The pharmacokinetic profile of anagliptin is

characterized by a swift attainment of peak plasma concentrations and a relatively short

terminal half-life.

Absorption and Bioavailability
Following a single oral dose of 100 mg of [14C]anagliptin to healthy male subjects, the drug

was rapidly absorbed, with the peak plasma concentration (Tmax) of the unchanged drug being
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reached at a mean time of 1.8 hours post-dose.[1][2] The mean fraction of the administered

dose absorbed was greater than 73%.[1][2]

Distribution
Specific details on the volume of distribution and protein binding of anagliptin in humans are

not extensively detailed in the reviewed literature. However, as a small molecule, it is expected

to distribute into various tissues.

Plasma Concentration and Half-Life
In a study with healthy male volunteers receiving a single 100 mg oral dose of [14C]anagliptin,

the unchanged drug and its primary metabolite, M1, were the main components in plasma.[1]

[2] Unchanged anagliptin accounted for 66.0% of the total plasma radioactivity area under the

curve (AUC), while the carboxylate metabolite (M1) accounted for 23.4%.[1][2] The terminal

half-life of anagliptin was determined to be 4.37 hours, and for its metabolite M1, it was 9.88

hours.[1][2] Another source indicates a half-life of 5.8 to 6.2 hours, which supports a twice-daily

dosing regimen.[3]

Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of anagliptin and its major

metabolite M1 after a single 100 mg oral dose of [14C]anagliptin in healthy male subjects.

Parameter
Anagliptin (Unchanged
Drug)

M1 (Carboxylate
Metabolite)

Tmax (h) 1.8 -

Terminal Half-life (h) 4.37 9.88

% of Total Plasma

Radioactivity AUC
66.0% 23.4%

Data sourced from Furuta et al.

(2013).[1]

Metabolism
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Anagliptin undergoes incomplete metabolism in humans, with a significant portion of the dose

being eliminated as the unchanged drug.[1][2]

Metabolic Pathways
The primary metabolic pathway for anagliptin is the hydrolysis of its cyano group to form a

carboxylate metabolite, designated as M1.[1][2] This single metabolite accounts for a

substantial portion of the metabolized drug. No other metabolite was found to account for more

than 1% of the administered dose in excreta or to have measurable systemic exposure.[1][2]

Anagliptin M1 (Carboxylate Metabolite)Hydrolysis of cyano group

Click to download full resolution via product page

Caption: Major metabolic pathway of anagliptin in humans.

Metabolizing Enzymes
While it is stated that anagliptin is metabolized by a series of cytochrome P450 (CYP)

enzymes, specific details regarding the particular isozymes involved (e.g., CYP3A4, CYP2D6)

are not definitively identified in the available literature. For many dipeptidyl peptidase-4 (DPP-4)

inhibitors, metabolism via CYP enzymes is not the primary clearance pathway.

Excretion
The elimination of anagliptin and its metabolite occurs through both renal and fecal routes.

Routes of Excretion
Following a single 100 mg oral dose of [14C]anagliptin, approximately 98.2% of the total

administered radioactivity was recovered within 168 hours.[1][2] Of the recovered dose, 73.2%

was found in the urine and 25.0% in the feces.[1][2]

Excreted Components
About half of the administered dose of anagliptin is eliminated unchanged.[3] Specifically,

46.6% of the dose is excreted as unchanged anagliptin in the urine and 4.1% in the feces.[1][2]
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The major metabolite, M1, accounted for 29.2% of the dose.[1][2] The renal clearance of

unbound anagliptin and its metabolite M1 was observed to be significantly higher than the

glomerular filtration rate, suggesting the involvement of active renal secretion.[1] Anagliptin

may be a substrate for OAT1, OAT3, MDR1, and MRP2, while M1 may be a substrate for

OAT3, BCRP, MRP2, and MRP4.[1]

Mass Balance Data
The following table provides a summary of the excretion of anagliptin and its metabolites.

Excretion Route
Unchanged
Anagliptin (% of
Dose)

M1 Metabolite (% of
Dose)

Total Radioactivity
(% of Dose)

Urine 46.6% - 73.2%

Feces 4.1% - 25.0%

Total 50.7% 29.2% 98.2%

Data sourced from

Furuta et al. (2013).[1]

Experimental Protocols
This section outlines the general methodologies employed in the key studies that form the

basis of our understanding of anagliptin's pharmacokinetics and metabolism in humans.

Human Absorption, Distribution, Metabolism, and
Excretion (ADME) Study
A typical human ADME study for a drug like anagliptin would involve the following steps:
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Clinical Phase

Analytical Phase

Data Analysis

Subject Screening and Enrollment
(Healthy Male Volunteers)

Single Oral Dose Administration
([14C]Anagliptin)

Serial Blood, Urine, and Feces Collection

Total Radioactivity Measurement
(LSC or AMS)

Metabolite Profiling
(LC-MS/MS, HPLC)

Quantification of Anagliptin and M1
(LC-MS/MS)

Mass Balance Calculation Metabolite Structure Elucidation Pharmacokinetic Parameter Calculation
(Cmax, Tmax, AUC, t1/2)
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Caption: Generalized workflow for a human ADME study.

Study Design: An open-label, single-dose study in a small cohort of healthy male volunteers.

Dosing: Administration of a single oral dose of radiolabeled anagliptin (e.g., [14C]anagliptin)

combined with a therapeutic dose of non-labeled anagliptin.

Sample Collection: Serial collection of blood, urine, and feces at predefined time points over

a period sufficient to ensure near-complete recovery of the administered radioactivity (e.g.,

up to 168 hours).

Bioanalysis:
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Total Radioactivity: Measurement of total radioactivity in plasma, urine, and feces using

liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

Metabolite Profiling and Identification: Chromatographic separation of anagliptin and its

metabolites from plasma, urine, and feces extracts using high-performance liquid

chromatography (HPLC), followed by detection using radiochemical methods and

structure elucidation using tandem mass spectrometry (LC-MS/MS).

Quantification: Development and validation of a sensitive and specific LC-MS/MS method

for the simultaneous quantification of anagliptin and its metabolite M1 in plasma.

In Vitro Cytochrome P450 Reaction Phenotyping
To identify the specific CYP isozymes responsible for the metabolism of a drug candidate like

anagliptin, a reaction phenotyping study is typically conducted.

Experimental Setup

Analysis

Data Interpretation

Incubation of Anagliptin with
Human Liver Microsomes (HLM)

Measurement of M1 Formation
(LC-MS/MS)

Incubation of Anagliptin with
Recombinant Human CYP Isozymes

Incubation with HLM in the presence of
CYP-specific Chemical Inhibitors

Identification of Primary
Metabolizing CYP Isozymes

Click to download full resolution via product page

Caption: Workflow for in vitro CYP reaction phenotyping.
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Human Liver Microsomes (HLM): A pooled sample from multiple donors to represent the

general population.

Recombinant Human CYP Enzymes: A panel of individual CYP isozymes (e.g., CYP1A2,

2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect

cells).

Methodology:

Recombinant Enzyme Screening: Anagliptin is incubated with each individual recombinant

CYP isozyme in the presence of NADPH. The formation of the M1 metabolite is monitored

to identify which enzymes are capable of metabolizing the drug.

Chemical Inhibition: Anagliptin is incubated with pooled HLMs in the presence and

absence of known selective chemical inhibitors for each major CYP isozyme. A significant

reduction in the formation of M1 in the presence of a specific inhibitor indicates the

involvement of that particular CYP enzyme.

Analysis: The concentration of the M1 metabolite is quantified using a validated LC-MS/MS

method. The results from both the recombinant enzyme and chemical inhibition assays are

integrated to provide a comprehensive picture of the CYP enzymes involved in anagliptin

metabolism.

Analytical Methodology for Quantification in Human
Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method is the standard for the quantification of anagliptin and its metabolites in human plasma.

Sample Preparation: Protein precipitation is a common and effective method for extracting

anagliptin and M1 from plasma samples. This typically involves adding a solvent like

acetonitrile to the plasma, followed by centrifugation to remove precipitated proteins.

Chromatographic Separation: Reversed-phase HPLC or ultra-high-performance liquid

chromatography (UHPLC) is used to separate anagliptin and M1 from endogenous plasma

components. A C18 column is commonly employed with a mobile phase consisting of a
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mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an

organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple

reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-

to-product ion transitions are monitored for anagliptin, M1, and an internal standard to

ensure high selectivity and sensitivity.

Conclusion
Anagliptin is a well-absorbed oral DPP-4 inhibitor with a pharmacokinetic profile that supports

twice-daily dosing. It undergoes limited metabolism, with the primary pathway being the

hydrolysis of the cyano group to form the carboxylate metabolite M1. The majority of the

administered dose is excreted in the urine, with a significant portion as the unchanged drug,

indicating that both renal excretion and metabolism are important clearance pathways. While

the involvement of cytochrome P450 enzymes in its metabolism is suggested, the specific

isozymes have not been definitively identified in the public domain. The experimental protocols

outlined in this guide provide a framework for the key studies necessary to characterize the

pharmacokinetic and metabolic properties of a drug candidate like anagliptin. This

comprehensive understanding is crucial for guiding further clinical development and ensuring

the safe and effective use of the drug.
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To cite this document: BenchChem. [Pharmacokinetics and Metabolism of Anagliptin
Hydrochloride in Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15574513#pharmacokinetics-and-metabolism-of-
anagliptin-hydrochloride-in-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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